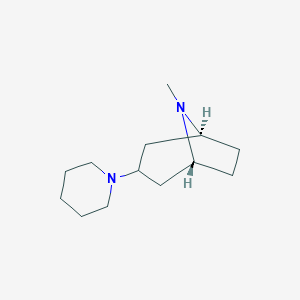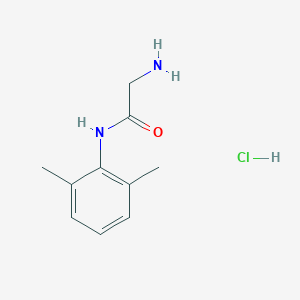
(3-Bromo-5-formylphenyl)boronic acid
Overview
Description
“(3-Bromo-5-formylphenyl)boronic acid” is a type of boronic acid, which is a subclass of organoborane compounds . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases, leading to their utility in various sensing applications .
Synthesis Analysis
The synthesis of borinic acids, including “this compound”, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids vary. For example, borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Scientific Research Applications
Synthesis and Structural Analysis
- Amino-3-fluorophenyl boronic acid, a derivative related to (3-Bromo-5-formylphenyl)boronic acid, is synthesized for use in glucose sensing materials at physiological pH levels. This compound demonstrates the role of boronic acids in biological applications (Das et al., 2003).
- Research on 3-borono-5-fluorobenzoic acid, another related compound, highlights its importance as an intermediate in organic synthesis, particularly in Suzuki aryl-coupling reactions (Sun Hai-xia et al., 2015).
- The Suzuki–Miyaura reactions involving derivatives of boronic acids, like (4-bromophenyl)-4,6-dichloropyrimidine, underscore the utility of these compounds in creating novel chemical structures (Malik et al., 2020).
Sensor Technology and Molecular Recognition
- Phenyl boronic acids, including derivatives like this compound, are crucial in developing sensors for saccharide recognition, demonstrating their potential in biomedical applications (Mu et al., 2012).
- Boronic acid-based sensors are advancing in detecting biological substances, emphasizing their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).
- The interaction of boronic acids with carbohydrate moieties, as shown in studies with N-acetylneuraminic acid, reflects their significance in biochemical and medicinal research (Otsuka et al., 2003).
Medical and Biomedical Applications
- Boronic acid-containing polymers have demonstrated efficacy in treating various diseases, including HIV, obesity, diabetes, and cancer, highlighting the medical potential of boronic acid derivatives (Cambre & Sumerlin, 2011).
- Boronic acids are being increasingly used in sensing applications, biological labeling, protein manipulation, and therapeutic development, showcasing their versatility in biomedical applications (Lacina et al., 2014).
Safety and Hazards
Future Directions
Boronic acids, including “(3-Bromo-5-formylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in extending the studies in medicinal chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
(3-bromo-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPTLRDIAKRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598013 | |
| Record name | (3-Bromo-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157866-06-3 | |
| Record name | Boronic acid, (3-bromo-5-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157866-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

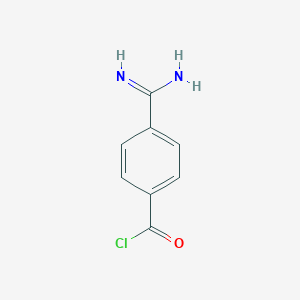
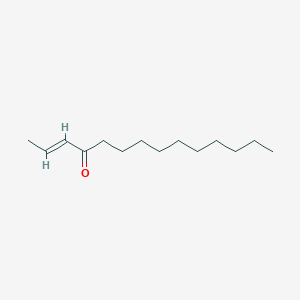

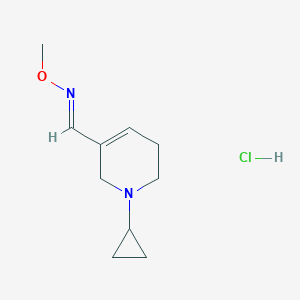
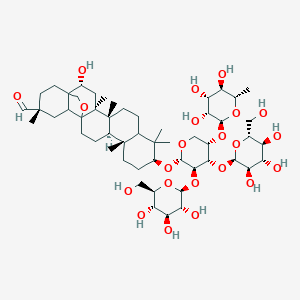

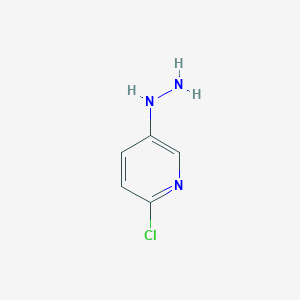
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
